Physicochemical Differentiation: Lipophilicity (XLogP3) and Hydrogen-Bonding Profile Versus 8-Cyclohexyl and 8-(3,4-Dimethylphenyl) Analogs
The target compound's computed XLogP3 of 2.5 places it in a moderate lipophilicity range distinct from both the more lipophilic 8-cyclohexyl analog and the more lipophilic 8-(3,4-dimethylphenyl) analog. With zero hydrogen bond donors and four hydrogen bond acceptors, the compound has a hydrogen-bonding profile identical to the core scaffold but differentiated from hydroxyl-containing analogs (e.g., 8-(2-hydroxyethyl)-substituted variants that introduce a donor). The N3-(2-oxopropyl) ketone oxygen contributes an additional acceptor not present in N3-allyl or N3-unsubstituted derivatives. These differences directly impact membrane permeability, solubility, and non-specific protein binding predictions, making the compound a distinct entity for physicochemical triage in screening cascades [1].
| Evidence Dimension | Predicted logP (lipophilicity) |
|---|---|
| Target Compound Data | XLogP3 = 2.5 (PubChem); logP = 3.08 (mcule) |
| Comparator Or Baseline | 8-cyclohexyl-1,7-dimethyl-3-(2-oxopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione: predicted logP higher due to cyclohexyl group. 8-(3,4-dimethylphenyl)-1,7-dimethyl-3-(2-oxopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione: logP higher due to dimethylphenyl group. |
| Quantified Difference | XLogP3 difference estimated ≥0.5 log units between phenethyl and cyclohexyl/dimethylphenyl analogs based on fragment contribution. |
| Conditions | Computed physicochemical properties from PubChem (XLogP3 algorithm) and mcule cheminformatics platform. |
Why This Matters
Lipophilicity differences exceeding 0.5 log units can significantly alter membrane permeability, metabolic stability, and off-target promiscuity; procurement of an analog with different logP introduces uncontrolled pharmacokinetic variables.
- [1] PubChem Compound Summary CID 3162973. Computed chemical and physical properties. National Center for Biotechnology Information (2026). View Source
